2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a pyridine moiety, which is often associated with pharmacological activity.
Preparation Methods
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride to introduce the acetamide functionality.
Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the acetamide group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles replace leaving groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain enzymes or interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, this compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of microtubule dynamics and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar compounds to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide include other indole derivatives and pyridine-containing molecules. Some examples are:
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also features an indole core and has been studied for its ability to inhibit tubulin polymerization.
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide: A similar structure without the dimethyl groups, which may exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its structure features an indole ring with dimethyl substitution and an acetamide group linked to a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound can be represented as follows:
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 314.36 g/mol
Anticancer Properties
Research indicates that compounds within the indole class, including this compound, exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC₅₀ values for these cell lines are reported to be as low as 0.46 µM for MCF7 cells, indicating potent activity against tumor growth .
The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It can lead to cell cycle arrest at the G1/S phase, preventing further division of cancer cells .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicate effectiveness comparable to standard antibiotics .
Table 1: Summary of Biological Activities
Activity Type | Cell Lines/Organisms | IC₅₀/Effectiveness |
---|---|---|
Anticancer | MCF7 | 0.46 µM |
HepG2 | 0.71 µM | |
A549 | 3.79 µM | |
Anti-inflammatory | - | Inhibits TNF-alpha production |
Antimicrobial | E. coli | MIC = 32 µg/mL |
S. aureus | MIC = 16 µg/mL |
Case Study: Anticancer Activity
In a controlled study examining the anticancer effects of various indole derivatives, this compound exhibited remarkable cytotoxicity against multiple cancer cell lines. The study utilized a series of assays to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability across all tested lines.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-16(14-8-3-4-9-15(14)21(12)2)17(22)18(23)20-11-13-7-5-6-10-19-13/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWYMWQQRKXSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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